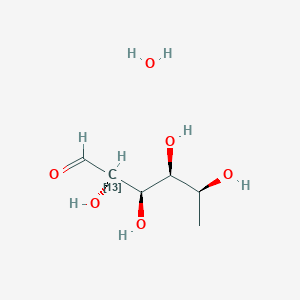

Rhamnose-13C-1 (monohydrate)

Description

Significance of Rhamnose as a Deoxy Sugar in Diverse Biological Systems

Rhamnose is a naturally occurring deoxy sugar, classified as a methyl-pentose or a 6-deoxy-hexose, that holds a significant position in a multitude of biological systems. wikipedia.org It is a crucial component of various glycoconjugates, including glycoproteins, glycolipids, and polysaccharides. ontosight.ai The most prevalent form in nature is L-rhamnose (6-deoxy-L-mannose), which is an unusual characteristic, as most natural sugars exist in the D-form. wikipedia.org

The biological importance of rhamnose is underscored by its presence in the cell walls of plants and bacteria. ontosight.ai In plants, it is a key constituent of pectins, contributing to structural support. ontosight.ai In many bacteria, particularly gram-negative species, rhamnose is a component of cell surface polysaccharides like lipopolysaccharides (LPS), which are involved in pathogenesis and immune evasion. ontosight.aiontosight.ai It is also found in the outer cell membrane of acid-fast bacteria within the Mycobacterium genus, which includes the pathogen responsible for tuberculosis. wikipedia.org

Significantly, rhamnose and its biosynthetic pathways are notably absent in humans and other animals. dundee.ac.uk This distinction makes the enzymes involved in rhamnose metabolism in pathogenic bacteria and other organisms promising targets for the development of new drugs and antibacterial vaccines. dundee.ac.uknih.gov Research has also explored its role as a prebiotic that can modulate gut microbiota and its potential applications in cancer immunotherapy, where L-rhamnose antigens are being investigated as alternatives to α-gal. ontosight.aiszabo-scandic.com

Principles and Methodological Advantages of Carbon-13 Isotopic Labeling in Chemical and Biochemical Research

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org The method involves replacing one or more atoms in a compound of interest with their isotope, which has the same number of protons but a different number of neutrons. wikipedia.org Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that is frequently used for this purpose. creative-proteomics.com

The core principle of ¹³C labeling is that the labeled molecule behaves almost identically to its unlabeled counterpart in biological and chemical processes. fiveable.me However, the increased mass of the ¹³C nucleus allows it to be detected and distinguished from the naturally abundant ¹²C isotope. wikipedia.org The primary analytical techniques for detecting ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgfiveable.me

The advantages of using ¹³C as an isotopic label are numerous:

Safety: As a stable isotope, ¹³C is non-radioactive, making it safe for in vivo studies, including those in humans. fiveable.me

Detailed Structural Information: ¹³C NMR provides a large chemical shift range, which reduces signal overlap and allows for more precise identification of carbon atoms within a molecule. nih.gov Techniques like the INADEQUATE experiment can even reveal direct carbon-carbon bonds in fully labeled molecules. nih.gov

Metabolic Flux Analysis: It enables the quantitative tracking of atoms through complex metabolic networks, providing insights into pathway activity and regulation. wikipedia.org

Compound Identification: In metabolomics, ¹³C labeling helps to differentiate biological signals from background noise and accurately determine the number of carbon atoms in an unknown metabolite, which significantly aids in its identification. nih.gov

Specific Research Utility of Rhamnose-13C-1 (Monohydrate) for Unraveling Metabolic and Structural Complexities

Rhamnose-13C-1 (monohydrate) is a specialized molecule where the carbon atom at the first position (C-1) of the rhamnose sugar is replaced with a ¹³C isotope. This specific labeling provides researchers with a precise tool to investigate the intricate pathways involving rhamnose. By introducing Rhamnose-13C-1 into a biological system, scientists can accurately track the fate of the C-1 atom as the sugar is metabolized, incorporated into larger structures, or transported across membranes.

The specific utility of this labeled compound includes:

Elucidating Biosynthetic Pathways: Researchers can study the biosynthesis of rhamnose-containing polysaccharides in bacteria. nih.gov By following the ¹³C label, they can confirm the sequence of enzymatic reactions and identify key intermediates in the formation of structures like the O-antigen of lipopolysaccharides. dundee.ac.uk

Metabolic Studies: In organisms that can utilize rhamnose as a carbon source, such as the yeast Pichia pastoris, Rhamnose-13C-1 can be used to trace the catabolic pathway, identifying how the sugar is broken down and funneled into central carbon metabolism. nih.gov

Enzyme Mechanism Analysis: It can be used to study the kinetics and mechanisms of rhamnosyltransferases, the enzymes that transfer rhamnose from a donor molecule to an acceptor. dundee.ac.uk

Structural Analysis: The ¹³C label serves as a sensitive probe in NMR spectroscopy, helping to determine the structure of complex carbohydrates and glycoconjugates containing rhamnose. researchtrend.net A study on a new oligospirostanoside, for instance, used ¹³C-NMR data to help elucidate the final structure of the complex molecule which contained rhamnose. researchtrend.net

A similar principle is applied in diagnostic tests like the ¹³C-sucrose breath test, which assesses carbohydrate digestion and metabolism, demonstrating the power of ¹³C-labeled sugars in probing biological functions. researchgate.net

| Property | Value | Source |

|---|---|---|

| CAS Number | 478511-48-7 | szabo-scandic.com |

| Chemical Formula | C₅¹³CH₁₄O₆ | szabo-scandic.com |

| Synonyms | 6-Deoxy-L-mannose-1-¹³C monohydrate | General Chemical Knowledge |

| Labeled Position | Carbon-1 | Product Name |

Historical Context and Evolution of Research Utilizing Labeled Sugars

The concept of using labeled molecules to study metabolism predates the discovery of isotopes. In 1904, Knoop used fatty acids "chemically labeled" with a phenyl group to investigate their degradation, providing early insights into β-oxidation. nih.govbeilstein-journals.org

The modern era of isotopic labeling began after Frederick Soddy's discovery of isotopes, for which he won the Nobel Prize in 1921. beilstein-journals.org A pivotal moment occurred in 1935 when Schoenheimer and Rittenberg conducted experiments using deuterated (labeled with the stable hydrogen isotope ²H) fatty acids and sterols to track their fate in living organisms. nih.govbeilstein-journals.org These experiments revolutionized biochemistry by introducing a dynamic view of metabolic processes. nih.gov

The use of stable isotopes like ¹³C gained prominence with the development of sensitive analytical techniques like mass spectrometry and NMR. Initially, proton NMR was used for ¹³C-labeling experiments, but direct ¹³C NMR offered greater resolution and less spectral overlap. wikipedia.orgnih.gov The evolution of research with labeled sugars has progressed from simple pathway tracing to sophisticated metabolic flux analysis, where the flow of carbon through entire metabolic networks can be mapped. wikipedia.org This progression allows for a deeper understanding of cellular physiology and the biosynthesis of complex natural products. nih.gov

Scope and Contemporary Research Directions for Rhamnose-13C-1 (Monohydrate)

The application of Rhamnose-13C-1 (monohydrate) and similar labeled sugars is expanding into new and innovative areas of research. Contemporary studies are leveraging this tool to address complex biological questions.

Current and future research directions include:

Natural Product Biosynthesis: Isotopic labeling remains a cornerstone for elucidating the biosynthetic pathways of complex natural products with therapeutic potential, such as antibiotics. beilstein-journals.org Rhamnose-13C-1 can help identify the building blocks and assembly logic of rhamnose-containing molecules.

Metabolomics and Biomarker Discovery: In metabolomics, ¹³C labeling strategies are used to confidently identify metabolites in complex mixtures. nih.gov Rhamnose-13C-1 could be used in systems that metabolize rhamnose to discover new biomarkers associated with specific metabolic states or diseases.

Host-Pathogen Interactions: Given that rhamnose is a key component of the cell surface of many pathogens, Rhamnose-13C-1 is an ideal tracer for studying the interaction between pathogens and host cells, including how these surface glycans are synthesized and recognized by the immune system. ontosight.aidundee.ac.uk

Glycoengineering and Biotechnology: Understanding the biosynthesis of rhamnose-containing compounds is crucial for their production and modification. Research into rhamnose-rich hydrogels for wound healing applications is one such example where labeled rhamnose could be used to track the material's stability and integration. bohrium.com

Functional Genomics: Studies are identifying the genes and enzymes involved in rhamnose metabolism in various organisms. nih.govmdpi.com Rhamnose-13C-1 serves as a critical substrate to confirm gene function through knockout and complementation experiments, linking genes to specific metabolic activities. nih.gov A recent study also used metabolomics to show that rhamnose remodels glucose metabolism in mouse skin to promote hair follicle growth, an area where a labeled tracer could further clarify the underlying molecular mechanisms. biorxiv.org

| Enzyme Name | Function | Pathway | Source |

|---|---|---|---|

| RmlA (Glucose-1-phosphate thymidylyltransferase) | Produces TDP-α-D-glucose from glucose-1-phosphate and dTTP | dTDP-L-rhamnose Biosynthesis | dundee.ac.uk |

| RmlB (TDP-D-glucose 4,6-dehydratase) | Dehydration of TDP-D-glucose | dTDP-L-rhamnose Biosynthesis | dundee.ac.uknih.gov |

| RmlC (TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) | Epimerization at C3 and C5 | dTDP-L-rhamnose Biosynthesis | dundee.ac.uknih.gov |

| RmlD (TDP-4-keto-L-rhamnose reductase) | Reduction of the 4-keto group to produce TDP-β-L-rhamnose | dTDP-L-rhamnose Biosynthesis | dundee.ac.uk |

| LraA (L-rhamnose dehydrogenase) | Oxidizes L-rhamnose to L-rhamnono-1,4-lactone | Fungal L-rhamnose Catabolism | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(213C)hexanal;hydrate |

InChI |

InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i4+1; |

InChI Key |

CBDCDOTZPYZPRO-NWVTVKHOSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O.O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Access to Rhamnose 13c 1 Monohydrate

Strategies for Regiospecific Carbon-13 Enrichment at the C-1 Position of Carbohydrates

Regiospecific isotopic labeling of carbohydrates at the C-1 position is a fundamental challenge that can be addressed through several synthetic strategies. The choice of method depends on the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

One of the most established chemical methods for extending a carbohydrate chain by one carbon and simultaneously introducing a label at the new C-1 position is the Kiliani-Fischer synthesis . fas.org This reaction involves the nucleophilic addition of a labeled cyanide, such as hydrogen cyanide (H¹³CN) or potassium cyanide (K¹³CN), to the aldehyde group of a smaller aldose. fas.org This process generates a pair of C-2 epimeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, yields the one-carbon-extended aldoses, now labeled at the C-1 position. fas.org For example, the synthesis of D-[1-¹³C]glucose can be achieved by reacting the five-carbon sugar D-arabinose with H¹³CN. fas.org

Another approach involves enzymatic or chemoenzymatic methods. Glycosyltransferases and other carbohydrate-active enzymes can utilize labeled sugar-nucleotide donors to construct specific glycosidic linkages. While this is more common for creating labeled oligosaccharides, the synthesis of the labeled monosaccharide donor itself often relies on enzymes that can introduce the label at the C-1 position. For instance, pyrophosphorylases can catalyze the reaction between a monosaccharide-1-phosphate and a nucleotide triphosphate, where a ¹³C label can be incorporated in the C-1 position of the sugar phosphate (B84403) precursor. nih.gov

The precise labeling patterns, including C-1 enrichment, are critical for metabolic flux analysis, where the distribution of the isotope through various metabolic pathways provides quantitative information about cellular biochemistry. creative-proteomics.comnih.gov Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to distinguish and quantify the resulting isotopologues. nih.govnih.gov

Design and Optimization of Precursor Molecules for Rhamnose-13C-1 Synthesis

The efficient synthesis of Rhamnose-13C-1 hinges on the careful selection and design of precursor molecules. Rhamnose is a 6-deoxysugar, meaning the hydroxyl group at the C-6 position is replaced by a hydrogen atom. L-Rhamnose is 6-deoxy-L-mannose, while D-Rhamnose is 6-deoxy-D-mannose. beilstein-journals.orgncert.nic.in Therefore, logical precursors for chemical synthesis are often the corresponding 6-hydroxy parent sugars or a suitable five-carbon sugar for chain extension.

Key precursor considerations include:

For De Novo Chemical Synthesis: The Kiliani-Fischer approach to synthesize L-Rhamnose-13C-1 would optimally start from the five-carbon sugar L-arabinose . The reaction with ¹³CN⁻ introduces the labeled C-1 atom and creates the necessary six-carbon backbone. The resulting mixture of L-[1-¹³C]glucononitrile and L-[1-¹³C]mannononitrile must then be processed to yield the desired L-mannose stereochemistry, which is the direct precursor to L-rhamnose. fas.org

For Chemical Conversion Routes: A more direct precursor is L-[1-¹³C]mannose . If this labeled sugar is available, the synthesis is simplified to a regiospecific deoxygenation at the C-6 position. beilstein-journals.org This requires a series of protection and deprotection steps to isolate the C-6 hydroxyl group for chemical modification and subsequent removal.

For Enzymatic/Chemoenzymatic Synthesis: The biosynthetic pathway for L-rhamnose in many bacteria starts from glucose-1-phosphate. nih.govnih.govmdpi.com Therefore, the ideal precursor for this route is [1-¹³C]glucose-1-phosphate . This labeled substrate can be fed into a multi-enzyme system that converts it into an activated sugar nucleotide, such as dTDP-L-[1-¹³C]rhamnose. mdpi.com

Stereoselective and Enantioselective Synthetic Routes for L- and D-Rhamnose-13C-1

The synthesis of an optically pure, labeled sugar requires strict control over stereochemistry. Both L- and D-enantiomers of Rhamnose-13C-1 can be synthesized, typically by starting with precursors of the corresponding chirality.

As previously mentioned, the de novo synthesis of L-Rhamnose-13C-1 can be achieved via a modified Kiliani-Fischer synthesis starting from L-arabinose and a ¹³C-labeled cyanide source.

Synthetic Pathway:

Cyanohydrin Formation: L-arabinose is reacted with H¹³CN. This addition to the aldehyde is not stereospecific at the newly formed chiral center (C-2), leading to a mixture of two epimeric cyanohydrins: L-[1-¹³C]glucononitrile and L-[1-¹³C]mannononitrile.

Hydrolysis and Lactonization: The nitrile mixture is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids, which readily form stable γ-lactones (L-[1-¹³C]glucono-1,4-lactone and L-[1-¹³C]mannono-1,4-lactone).

Separation and Reduction: The epimeric lactones can often be separated by chromatography or fractional crystallization. The desired L-[1-¹³C]mannono-1,4-lactone is then reduced, typically with sodium borohydride (B1222165) or by catalytic hydrogenation, to yield L-[1-¹³C]mannose.

Deoxygenation: L-[1-¹³C]mannose is then converted to L-[1-¹³C]rhamnose through a sequence involving selective protection of the C-2, C-3, and C-4 hydroxyls, activation of the primary C-6 hydroxyl (e.g., as a tosylate or mesylate), and reductive cleavage of the C-O bond.

This route provides access to the target molecule from simple, commercially available precursors, with the isotopic label incorporated in the first step. The synthesis of the D-enantiomer follows the same logic, starting with D-arabinose.

This approach is advantageous if a suitable labeled six-carbon sugar is more readily accessible than the corresponding five-carbon precursor. The most logical starting material is L-[1-¹³C]mannose. The key transformation is the deoxygenation of the C-6 position. beilstein-journals.org

Typical C-6 Deoxygenation Sequence:

Selective Protection: The C-1, C-2, C-3, and C-4 hydroxyl groups of L-[1-¹³C]mannose are protected. A common strategy is to form a 4,6-O-benzylidene acetal, which can then be reductively opened to expose the C-6 hydroxyl while keeping the C-4 hydroxyl protected. beilstein-journals.org

Activation of C-6 Hydroxyl: The free primary hydroxyl group at C-6 is activated by converting it into a good leaving group, such as a tosylate, mesylate, or triflate ester.

Reductive Deoxygenation: The activated C-6 position is reduced to a methylene (B1212753) group. This is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or via a radical-mediated deoxygenation (e.g., Barton-McCombie reaction).

Deprotection: All protecting groups are removed to yield the final product, L-[1-¹³C]rhamnose.

This pathway is generally efficient, and its success relies on high-yielding protection and deoxygenation steps.

Table 1: Comparison of Chemical Synthetic Routes to L-Rhamnose-13C-1

| Feature | De Novo Synthesis (from L-Arabinose) | Chemical Conversion (from L-[1-¹³C]Mannose) |

| Starting Material | L-Arabinose, H¹³CN | L-[1-¹³C]Mannose |

| Key Steps | Kiliani-Fischer chain extension, epimer separation, C-6 deoxygenation | Selective protection, C-6 activation, C-6 deoxygenation |

| Stereocontrol | Controlled by the chirality of the starting L-arabinose; separation of C-2 epimers is required. | Controlled by the chirality of the starting L-[1-¹³C]mannose. |

| Advantages | Uses simpler, often less expensive starting materials. | Shorter synthetic route if the precursor is available. |

| Disadvantages | Longer overall sequence, requires separation of epimers which can lower the yield. | Relies on the availability of the labeled precursor, L-[1-¹³C]mannose. |

Chemoenzymatic routes offer high specificity and mild reaction conditions, often avoiding the need for extensive protecting group chemistry. The biosynthesis of deoxythymidinediphosphate-L-rhamnose (dTDP-L-rhamnose) is a well-characterized four-step enzymatic pathway in bacteria that can be harnessed for synthesis. nih.govmdpi.comnih.gov

The synthesis starts with [1-¹³C]glucose-1-phosphate, which can be prepared chemically or enzymatically from [1-¹³C]glucose. This precursor is then subjected to a one-pot reaction containing the four requisite enzymes (RmlA, RmlB, RmlC, RmlD) and necessary cofactors. nih.govfrontiersin.org

Enzymatic Cascade for dTDP-L-[1-¹³C]rhamnose:

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-[1-¹³C]glucose from [1-¹³C]glucose-1-phosphate and dTTP. nih.govnih.gov

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-[1-¹³C]glucose into dTDP-4-keto-6-deoxy-D-[1-¹³C]glucose. nih.govnih.gov

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization at C-3 and C-5 to produce dTDP-4-keto-L-[1-¹³C]rhamnose. nih.govnih.gov

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the C-4 keto group to a hydroxyl group using NADPH as a cofactor, yielding the final activated sugar, dTDP-L-[1-¹³C]rhamnose. nih.govnih.gov

Finally, the dTDP moiety is cleaved by mild acid hydrolysis or by a phosphatase enzyme to release free L-[1-¹³C]rhamnose. This one-pot, multi-enzyme approach can be highly efficient, providing excellent stereochemical and regiochemical control. frontiersin.org

Table 2: Enzymes in the Biosynthesis of dTDP-L-Rhamnose

| Enzyme | EC Number | Function |

| RmlA | 2.7.7.24 | Activates [1-¹³C]glucose-1-phosphate with dTTP to form dTDP-D-[1-¹³C]glucose. |

| RmlB | 4.2.1.46 | Catalyzes the NAD⁺-dependent dehydration at C-4 and C-6. |

| RmlC | 5.1.3.13 | Performs epimerization at C-3 and C-5 to invert the sugar stereochemistry. |

| RmlD | 1.1.1.133 | Catalyzes the NADPH-dependent reduction of the C-4 ketone. |

Purification, Isolation, and Crystallization of Rhamnose-13C-1 (Monohydrate)

Regardless of the synthetic route, the final product must be rigorously purified to remove reactants, byproducts, and any unlabeled contaminants. The purification of carbohydrates, which are highly polar and often non-chromophoric, requires specialized techniques. nih.gov

Purification and Isolation Protocol:

Workup: After the final deprotection or hydrolysis step, the reaction mixture is typically neutralized. For enzymatic reactions, proteins are removed by precipitation (e.g., with ethanol (B145695) or by heat treatment) followed by centrifugation.

Desalting: Inorganic salts are removed using ion-exchange chromatography. A mixed-bed resin containing both cation and anion exchangers is effective for removing ionic species, allowing the neutral sugar to pass through.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the method of choice for purifying carbohydrates. nih.gov For unprotected sugars, techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or chromatography on calcium or lead-form cation-exchange columns can be used. nih.gov Reversed-phase HPLC is more suitable for purifying protected carbohydrate intermediates. nih.gov

Crystallization: After purification and concentration of the product fractions, the pure Rhamnose-13C-1 is crystallized to obtain the final solid product. Rhamnose typically crystallizes from aqueous solutions as a monohydrate. omicronbio.net A common procedure involves dissolving the purified sugar in a minimal amount of hot water, followed by the slow addition of a miscible organic solvent like ethanol or isopropanol (B130326) until the solution becomes turbid. Slow cooling then promotes the formation of well-defined crystals. wikipedia.org

The final product's identity, isotopic enrichment, and purity are confirmed using analytical methods such as NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry, and HPLC.

Quality Control and Isotopic Purity Assessment of Synthesized Material

Ensuring the quality and isotopic purity of synthesized Rhamnose-13C-1 (monohydrate) is paramount for its application in quantitative studies. A combination of analytical techniques is employed to verify the chemical identity, purity, and the extent and position of isotopic labeling.

Key Quality Control Parameters:

| Parameter | Method | Specification |

| Chemical Identity | NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry | Conforms to the structure of Rhamnose-13C-1 (monohydrate) |

| Chemical Purity | HPLC, GC-MS | Typically ≥98% |

| Isotopic Enrichment | Mass Spectrometry, NMR Spectroscopy | Typically ≥99 atom % ¹³C at the C-1 position |

| Positional Purity | ¹³C NMR Spectroscopy | ¹³C label is exclusively at the C-1 position |

| Water Content | Karl Fischer Titration | Conforms to the monohydrate form |

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for both structural confirmation and isotopic purity assessment. In the ¹³C NMR spectrum of Rhamnose-13C-1, the signal corresponding to the anomeric carbon (C-1) will exhibit a significantly enhanced intensity compared to the other carbon signals, confirming the position of the label. High-resolution ¹H NMR can also be used, where the coupling between the ¹³C nucleus at C-1 and the attached proton (¹J-C1,H1) provides definitive evidence of the labeling position.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is another critical tool. It allows for the accurate determination of the molecular weight of the labeled compound, confirming the incorporation of the ¹³C isotope. By analyzing the isotopic distribution of the molecular ion peak, the isotopic enrichment can be calculated with high precision. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed to assess both chemical and isotopic purity. researchgate.netnih.gov

Comparative Analysis of Synthetic Efficiency, Yield, and Scalability

The choice of synthetic methodology for Rhamnose-13C-1 (monohydrate) is often a trade-off between efficiency, yield, cost, and the ability to scale up the production. While specific comparative data for Rhamnose-13C-1 is limited, general principles from the synthesis of other labeled deoxy sugars can be extrapolated.

Chemical Synthesis:

Enzymatic and Chemoenzymatic Synthesis:

Enzymatic and chemoenzymatic approaches are gaining traction as they often provide higher selectivity and milder reaction conditions. For instance, the enzymatic synthesis of rhamnose-containing compounds has been demonstrated with yields reaching up to 36.1% under optimized conditions. frontiersin.org A one-pot, four-enzyme system for the synthesis of dTDP-L-rhamnose has been developed with a maximal yield of 65%. almacgroup.com These methods can offer improved efficiency and are often more amenable to scaling up due to the catalytic nature of enzymes.

Comparative Overview of Synthetic Approaches:

| Synthetic Approach | Typical Yield | Scalability | Key Advantages | Key Disadvantages |

| Multi-step Chemical | Variable, often moderate | Can be challenging | High versatility, applicable to a wide range of substrates | Labor-intensive, may require harsh conditions, potential for by-products |

| Enzymatic | Generally high | Often good | High selectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability can be limiting |

| Chemoenzymatic | High | Good | Combines the versatility of chemical synthesis with the selectivity of enzymes | Requires careful optimization of both chemical and enzymatic steps |

Advancements in Sustainable and Economical Synthesis of Labeled Monosaccharides

The drive towards more sustainable and cost-effective chemical processes has significantly impacted the synthesis of isotopically labeled compounds. The high cost of starting materials and the desire to minimize waste are key drivers in this area.

Green Chemistry Principles in Practice:

Innovations in green chemistry are being applied to make the synthesis of labeled monosaccharides more environmentally friendly. adesisinc.com This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to reduce waste. The integration of flow chemistry, for example, can enhance safety, improve scalability, and lead to higher yields and purer products. adesisinc.com

Biocatalysis and Enzyme Engineering:

Biocatalysis plays a crucial role in the sustainable synthesis of labeled sugars. The use of enzymes can reduce the number of synthetic steps, thereby minimizing waste and energy consumption. Furthermore, the integration of biocatalysis with traditional chemical synthesis can lead to shorter and more efficient synthetic routes. chemicalsknowledgehub.com Enzyme engineering efforts are also underway to develop more robust and efficient enzymes for carbohydrate synthesis.

Economic Considerations:

Advanced Analytical Techniques Enabled by Rhamnose 13c 1 Monohydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unraveling Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent analytical technique that exploits the magnetic properties of atomic nuclei. The presence of the ¹³C isotope in Rhamnose-13C-1 (monohydrate) significantly enhances the utility of NMR in studying complex biological systems.

The low natural abundance of ¹³C (about 1.1%) often makes obtaining high-quality ¹³C NMR spectra challenging. huji.ac.ilceitec.cz The use of Rhamnose-13C-1 (monohydrate) overcomes this limitation by enriching a specific carbon position. This enrichment leads to a significant enhancement of the NMR signal from the labeled carbon, facilitating unambiguous assignment of the carbon backbone. huji.ac.il

High-resolution ¹³C NMR spectra provide detailed information about the chemical environment of each carbon atom in a molecule. ic.ac.uk The chemical shift of the ¹³C-1 carbon in rhamnose can be precisely determined, and its connectivity to neighboring atoms can be mapped by observing scalar couplings (J-couplings) with adjacent protons and carbons. This information is crucial for confirming the structure of rhamnose-containing oligosaccharides and polysaccharides.

Table 1: Representative ¹³C NMR Chemical Shifts of α-L-Rhamnose

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 94.5 |

| C2 | 71.8 |

| C3 | 71.5 |

| C4 | 73.1 |

| C5 | 69.8 |

| C6 | 17.7 |

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

The structural elucidation of complex glycans is often hindered by severe spectral overlap in one-dimensional NMR spectra. nih.gov Multi-dimensional NMR experiments, which correlate the chemical shifts of different nuclei, are indispensable for resolving these complex structures. The incorporation of a ¹³C label in Rhamnose-13C-1 (monohydrate) serves as a strategic starting point for these experiments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. By using Rhamnose-13C-1, the signal corresponding to the C1-H1 correlation is significantly enhanced, providing a clear anchor point for assigning the rest of the rhamnose spin system.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing linkages between different monosaccharide units in a glycan. For instance, a correlation between the anomeric proton (H1) of a rhamnose residue and a carbon atom in an adjacent sugar unit can definitively establish the glycosidic linkage position.

Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal correlations between all protons within a single spin system. Starting from the well-resolved anomeric proton (H1) of the ¹³C-labeled rhamnose, the entire proton spin system of that residue can be traced, facilitating the assignment of all its proton resonances.

The strategic use of ¹³C-labeled monosaccharides, like Rhamnose-13C-1, in conjunction with these multi-dimensional NMR techniques, has proven to be a powerful approach for the detailed structural characterization of complex carbohydrates. nih.govnih.gov

The three-dimensional structure and flexibility of rhamnose-containing biopolymers, such as bacterial polysaccharides, are critical to their biological function. NMR spectroscopy, particularly with the aid of isotopic labeling, is a primary tool for studying these conformational properties in solution. nih.gov

By selectively labeling specific carbon positions, such as in Rhamnose-13C-1, researchers can measure various NMR parameters that are sensitive to molecular conformation. nih.gov These include nuclear Overhauser effects (NOEs), which provide information about through-space distances between protons, and scalar coupling constants, which are related to dihedral angles. researchgate.net

For example, studies on oligosaccharides containing ¹³C-labeled rhamnose have utilized a combination of 1D and 2D NMR experiments to extract conformationally dependent spin-spin coupling constants. nih.gov These experimental data, often complemented by molecular dynamics simulations, provide detailed insights into the preferred conformations and flexibility around the glycosidic linkages. nih.gov This knowledge is essential for understanding how these biopolymers interact with other molecules, such as antibodies or enzymes.

In-situ NMR spectroscopy allows for the real-time observation of chemical and biochemical reactions as they occur. rsc.orgresearchgate.net The use of ¹³C-labeled substrates like Rhamnose-13C-1 (monohydrate) is particularly advantageous for these studies because the ¹³C label provides a unique spectroscopic window to monitor the fate of the substrate and the formation of products without interference from the complex background matrix.

This technique can be applied to monitor the activity of enzymes that utilize rhamnose as a substrate. As the enzymatic reaction proceeds, the chemical environment of the ¹³C-1 carbon will change, resulting in a shift in its NMR resonance. By tracking the disappearance of the substrate signal and the appearance of product signals over time, detailed kinetic information about the enzyme can be obtained.

Similarly, in metabolic studies, Rhamnose-13C-1 can be introduced into a biological system, and the incorporation of the ¹³C label into various metabolites can be followed in real-time using in-situ NMR. This provides a dynamic view of the metabolic pathways involving rhamnose.

Mass Spectrometry (MS) for Isotope Tracing and Quantitative Metabolomics

Mass spectrometry is another powerful analytical technique that benefits greatly from the use of isotopically labeled compounds. MS measures the mass-to-charge ratio of ions, and the increased mass of the ¹³C isotope allows for the differentiation of labeled and unlabeled molecules.

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. nih.gov In the context of metabolic research, IRMS is a key tool for carbon flux analysis, which aims to quantify the rates of metabolic reactions within a biological system. vanderbilt.edu

By introducing a ¹³C-labeled substrate like Rhamnose-13C-1 into a cell culture or organism, the ¹³C label will be incorporated into various downstream metabolites. After a certain period, the metabolites are extracted, and the ¹³C enrichment in each metabolite is quantified using IRMS or other mass spectrometry techniques. nih.gov

This labeling pattern provides a snapshot of the metabolic activity. By applying computational models, the measured isotope distributions can be used to calculate the fluxes through different metabolic pathways. youtube.com This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative understanding of cellular metabolism and is widely used in metabolic engineering and systems biology. frontiersin.org

High-Resolution Mass Spectrometry and Tandem MS (MS/MS) for Labeled Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools in metabolomics for the precise identification and quantification of isotopically labeled compounds. When Rhamnose-13C-1 is metabolized, the ¹³C label is incorporated into downstream metabolites. HRMS can distinguish the resulting labeled molecules from the unlabeled ones due to the mass increase of approximately 1.00335 Daltons per ¹³C atom. This mass difference allows for the clear separation of isotopic peaks.

Tandem MS (MS/MS) further enhances the analytical power by providing structural information. nih.gov In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. By comparing the fragmentation patterns of labeled and unlabeled metabolites, researchers can pinpoint the location of the ¹³C atom within the molecule's structure. This capability is crucial for elucidating metabolic pathways, as the position of the label in a product molecule reveals the specific biochemical reactions that have occurred. For instance, the analysis of various administered saccharides, including ¹³C-labeled ones, can be performed using HPLC separation coupled with MS/MS analysis to evaluate their levels in biological fluids like urine. springernature.com

The data generated from these techniques allow for the calculation of isotopic enrichment, which is the proportion of a metabolite pool that is labeled. This quantitative data is fundamental for metabolic flux analysis.

| Analytical Technique | Principle | Application with Rhamnose-13C-1 |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high precision, allowing differentiation between isotopologues (molecules that differ only in their isotopic composition). | Differentiates metabolites incorporating the ¹³C from Rhamnose-13C-1 from their unlabeled (¹²C) counterparts based on the precise mass difference. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically involving the fragmentation of selected precursor ions to produce product ions. | Identifies the specific position of the ¹³C label within a metabolite by analyzing the mass of its fragments, providing detailed insights into metabolic transformations. nih.gov |

Application in Fluxomics and Systems Biology Studies

Rhamnose-13C-1 (monohydrate) serves as a powerful tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a cornerstone technique in fluxomics and systems biology. nih.govembopress.org Fluxomics aims to quantify the rates (fluxes) of all metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate like Rhamnose-13C-1, scientists can track the flow of the ¹³C atom through the metabolic network. embopress.org

As the labeled rhamnose is consumed and processed by cells, the ¹³C atom is incorporated into various intermediates and end-products of metabolism. After a certain period, the distribution of the ¹³C label across the metabolome reaches a steady state. embopress.org Analytical techniques, primarily mass spectrometry and NMR, are then used to measure the isotopic labeling patterns in these metabolites. mdpi.com

This experimental data is then integrated into a computational model of the cell's metabolic network. By comparing the measured labeling patterns with the patterns predicted by the model, researchers can estimate the intracellular metabolic fluxes. researchgate.net This approach provides a detailed snapshot of the cell's metabolic state, revealing how different pathways are utilized and regulated. embopress.org Such information is invaluable for understanding cellular physiology in response to genetic or environmental changes and for identifying targets for metabolic engineering. researchgate.net Tandem MS, in particular, has emerged as a promising technique that provides additional labeling information, which can significantly improve the precision and resolution of flux quantification in complex biological systems. nih.gov

Chromatographic Techniques for Separation and Detection of Labeled Compounds

Chromatography is essential for separating the complex mixture of metabolites found in biological samples before they are analyzed by a mass spectrometer or other detectors. The choice of chromatographic technique depends on the chemical properties of the metabolites of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable metabolites. For many key metabolites derived from carbohydrate metabolism, such as organic and amino acids, chemical derivatization is required to increase their volatility and thermal stability.

In a typical ¹³C-labeling experiment using Rhamnose-13C-1, cell extracts are prepared and the metabolites are derivatized. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and analyzes the mass distribution of the resulting fragments. shimadzu.com By measuring the mass shifts in specific fragment ions, GC-MS can determine the extent and position of ¹³C labeling in these metabolites, providing crucial data for metabolic flux analysis. mdpi.comrwth-aachen.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Biochemicals

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile and thermally labile biochemicals, which constitute a large portion of the metabolome. chromatographyonline.com This technique separates compounds in a liquid phase based on their physicochemical properties, such as polarity or size, before they are introduced into the mass spectrometer. nih.gov

LC-MS is particularly well-suited for tracing the metabolism of Rhamnose-13C-1 through central carbon pathways, as many key intermediates (like sugar phosphates) are non-volatile. Different LC methods, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are effective for separating highly polar compounds like sugars and their derivatives. chromatographyonline.com Coupling LC with high-resolution MS or tandem MS allows for the sensitive detection and confident identification of ¹³C-labeled metabolites in complex biological matrices. springernature.comchromatographyonline.com This combination is a powerful platform for untargeted metabolomics studies, where the goal is to comprehensively analyze all detectable metabolites and their labeling patterns. researchgate.net

Capillary Electrophoresis (CE) and Ion Chromatography (IC) Coupled with Isotopic Detection

Capillary Electrophoresis (CE) and Ion Chromatography (IC) are high-efficiency separation techniques that are particularly useful for analyzing charged molecules (ions).

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field, which is dependent on the ion's charge and size. libretexts.org It offers very high resolution and requires only minute sample volumes. CE can be coupled with mass spectrometry (CE-MS) for the analysis of ¹³C-labeled ionic metabolites. The high separation efficiency of CE can resolve isomers and closely related compounds, while the MS detector provides the mass information needed to determine isotopic enrichment. nih.gov

Ion Chromatography (IC) is a form of liquid chromatography used for the separation and analysis of ions and polar molecules. studylib.net It utilizes columns with ion-exchange resins to separate analytes based on their charge. IC is often used for the analysis of inorganic ions and small organic acids. When coupled with a suitable detector capable of isotopic discrimination, IC can be used to track the incorporation of ¹³C from Rhamnose-13C-1 into charged metabolic end-products.

| Separation Technique | Principle of Separation | Suitable for |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | Volatile or derivatized non-volatile metabolites (e.g., amino acids, organic acids). shimadzu.com |

| Liquid Chromatography (LC) | Partitioning between a liquid mobile phase and a solid stationary phase based on physicochemical properties (e.g., polarity, charge, size). | Non-volatile and thermally labile compounds (e.g., sugars, nucleotides, peptides). chromatographyonline.com |

| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field based on charge-to-size ratio. libretexts.org | Charged molecules, including small ions, organic acids, and amino acids. |

| Ion Chromatography (IC) | Reversible interaction of charged analytes with an ion-exchange stationary phase. studylib.net | Ionic species (anions and cations). |

Vibrational Spectroscopy (e.g., Raman, FTIR) for Structural Insights into Labeled Rhamnose and its Derivatives

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the chemical structure and bonding within a molecule. plu.mx When a ¹²C atom is replaced by a heavier ¹³C atom, the vibrational frequencies of the bonds involving that carbon atom shift to lower wavenumbers. This "isotope effect" can be detected by FTIR and Raman spectroscopy. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. nih.gov Isotope-edited FTIR can be used to isolate the signal from a specific ¹³C-labeled bond. For instance, the C=O stretching vibration in a carbonyl group shows a detectable frequency shift when the carbon is ¹³C-labeled. nih.gov This allows researchers to probe the local environment and interactions of that specific functional group without interference from the rest of the molecule. nih.gov

Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides complementary information to FTIR and is particularly sensitive to non-polar bonds. mdpi.com The isotopic shift in Raman spectra can also be used to track the incorporation of ¹³C into biomolecules. nih.gov Studies on carbohydrates like mannose (an epimer of rhamnose) have shown characteristic Raman peaks for C-H and C-O-C vibrations, which would be expected to shift upon ¹³C labeling. rsc.orgresearchgate.net While challenging, these techniques can offer structural and conformational insights into Rhamnose-13C-1 and its metabolic products in various environments. mdpi.com

X-ray Crystallography and Neutron Diffraction for Precise Structural Determination of Rhamnose-13C-1 (Monohydrate) and its Complexes

The precise three-dimensional arrangement of atoms within Rhamnose-13C-1 (monohydrate) and its biological complexes is fundamental to understanding its function and interactions. X-ray crystallography and neutron diffraction are the definitive methods for determining molecular and crystal structures with atomic-level resolution. While the isotopic substitution of a single carbon atom from ¹²C to ¹³C does not significantly alter the crystal structure or the diffraction pattern itself, the precise structural data obtained from these techniques are indispensable for interpreting results from other methods that are sensitive to the isotopic label, such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Crystal Structure of α-L-Rhamnose Monohydrate

The crystal structure of α-L-rhamnose monohydrate has been extensively studied using single-crystal X-ray diffraction. These studies reveal that the compound crystallizes in the monoclinic space group P2₁. The crystal lattice is composed of rhamnose molecules and water molecules linked by an extensive and complex network of hydrogen bonds.

A landmark study refined the structure using neutron diffraction, which offers a significant advantage over X-rays in precisely locating hydrogen atoms. iucr.org Due to their low electron density, hydrogen atoms are difficult to detect accurately with X-ray scattering, but they scatter neutrons effectively. This allows for a complete and unambiguous determination of the hydrogen bonding network, which dictates the molecular packing in the crystal. The neutron diffraction refinement confirmed the heavy-atom coordinates from previous X-ray studies and provided precise locations for all hydrogen atoms, including those of the hydroxyl groups and the water molecule. iucr.org

The structure is characterized by two intersecting, infinite chains of hydrogen bonds. A centrally located, four-coordinated water molecule acts as a crucial intersection point for these chains. iucr.org This detailed structural knowledge is vital for understanding the physicochemical properties of the compound.

Below is a comparison of the unit cell parameters determined by both X-ray and neutron diffraction.

| Parameter | X-ray Diffraction Data | Neutron Diffraction Data iucr.org |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 7.910 | 7.901 |

| b (Å) | 7.914 | 7.922 |

| c (Å) | 6.674 | 6.670 |

| β (°) | 95.62 | 95.52 |

| Molecules per unit cell (Z) | 2 | 2 |

Detailed Bond Information from Neutron Diffraction

The neutron diffraction study provided highly accurate measurements of bond lengths and the geometry of the hydrogen bonds. The O–H bond lengths were found to range from 0.955 to 0.979 Å, while the hydrogen bond (H···O) distances varied from 1.740 to 1.981 Å for the chain interactions. iucr.org An interesting feature identified was an asymmetric bifurcated hydrogen bond, which includes a weaker intramolecular interaction. iucr.org Such detailed findings are critical for validating theoretical models of intermolecular forces.

| Bond / Interaction | Description | Mean / Range of Length (Å) |

|---|---|---|

| C–H (ring) | Carbon-hydrogen bonds on the pyranose ring | 1.101 (mean) iucr.org |

| C–H (methyl) | Carbon-hydrogen bonds of the methyl group | 1.077 (mean) iucr.org |

| O–H | Hydroxyl and water oxygen-hydrogen bonds | 0.955 - 0.979 iucr.org |

| H···O | Hydrogen bond distances in the primary network | 1.740 - 1.981 iucr.org |

Structural Determination of Rhamnose Complexes

X-ray crystallography is also a powerful tool for elucidating how rhamnose interacts with biological macromolecules. For instance, the crystal structures of L-rhamnose isomerase from Pseudomonas stutzeri have been determined both in its unbound form and in complex with L-rhamnose. nih.gov These studies, with resolutions as high as 1.97 Å, reveal the precise atomic interactions within the enzyme's active site that are responsible for substrate binding and catalysis. nih.gov The data show how the hydroxyl groups and the hydrophobic methyl group of rhamnose fit into the binding pocket, providing a structural basis for the enzyme's substrate specificity. nih.govresearchgate.net Such detailed structural views of enzyme-substrate complexes are crucial for enzyme engineering and inhibitor design.

Elucidation of Biochemical Pathways and Enzymatic Mechanisms Using Rhamnose 13c 1 Monohydrate

De Novo Biosynthesis of Rhamnose in Diverse Organisms

The de novo synthesis of rhamnose is a critical process in many organisms, providing an essential component for various cellular structures and secondary metabolites. The use of ¹³C-labeled precursors, such as ¹³C-glucose, allows researchers to track the flow of carbon atoms into the newly synthesized rhamnose, confirming the operative biosynthetic pathways and identifying key intermediates.

In prokaryotes, L-rhamnose is a vital constituent of cell surface structures, including the lipopolysaccharides (LPS) of Gram-negative bacteria and cell wall polysaccharides of Gram-positive bacteria. nih.govoup.comresearchgate.net These rhamnose-containing glycans are often crucial for bacterial viability, virulence, and interaction with the host, making the biosynthetic pathway an attractive target for therapeutic intervention. nih.govoup.com

The most common pathway in bacteria leads to the formation of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), the activated sugar donor for glycosyltransferases. frontiersin.orgmdpi.com This conserved four-step enzymatic pathway begins with glucose-1-phosphate. researchgate.netfrontiersin.org Isotopic labeling studies are instrumental in verifying these steps. For instance, when bacteria are supplied with ¹³C-labeled glucose, the label can be traced through the pathway to the final dTDP-L-rhamnose product and its subsequent incorporation into cellular structures. Early studies demonstrated the incorporation of ¹⁴C-labeled dTDP-rhamnose into the polysaccharide structure of S. pyogenes. nih.govoup.com More modern techniques using stable isotopes like ¹³C allow for detailed structural analysis of the products.

A study on Mycoplasma species, which were thought to lack rhamnose synthesis genes, utilized universally labeled [U-¹³C]starch as a carbon source. nih.gov Using gas chromatography-mass spectrometry (GC-MS), researchers detected ¹³C-labeled rhamnose, demonstrating that these organisms can indeed synthesize the sugar, albeit through a novel pathway that does not utilize glucose monosaccharide as a direct precursor. nih.gov This highlights the power of isotopic labeling in discovering previously unknown metabolic routes.

In plants, L-rhamnose is a key component of the primary cell wall, particularly in the pectic polysaccharide rhamnogalacturonan I, and is also found in a wide array of secondary metabolites like flavonoids. nih.gov The biosynthesis in plants proceeds through a different nucleotide-activated sugar, uridine (B1682114) diphosphate-L-rhamnose (UDP-L-rhamnose), starting from UDP-glucose. mdpi.com

Tracing studies using ¹³C-labeled precursors are essential for understanding the allocation of carbon to these different rhamnose-containing molecules. By supplying plants with ¹³C-glucose, researchers can monitor the incorporation of the label into cell wall polysaccharides and specialized metabolites, providing insights into the regulation and flux of the UDP-L-rhamnose pathway under different physiological conditions.

Isotopic labeling is particularly valuable for elucidating the mechanisms of the enzymes that catalyze rhamnose biosynthesis. The prokaryotic pathway involves four key enzymes, often denoted as RmlA, RmlB, RmlC, and RmlD. frontiersin.orgmdpi.com

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose.

RmlB (dTDP-D-glucose-4,6-dehydratase): An NDP-glucose-4,6-dehydratase that converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. mdpi.com

RmlC (dTDP-4-keto-6-deoxy-D-glucose-3,5-epimerase): Catalyzes the epimerization at carbons 3 and 5. frontiersin.org

RmlD (dTDP-4-keto-L-rhamnose reductase): This enzyme, effectively an NDP-L-rhamnose synthase, performs the final reduction to yield dTDP-L-rhamnose. frontiersin.org

In fungi and plants, the synthesis of UDP-L-rhamnose from UDP-glucose is catalyzed by fewer enzymes. nih.govresearchgate.net A UDP-glucose-4,6-dehydratase first forms UDP-4-keto-6-deoxyglucose. nih.gov The subsequent epimerization and reduction steps can be carried out by a single bifunctional enzyme. researchgate.net

The use of ¹³C-labeled substrates has been pivotal in confirming the identity and structure of the intermediates and products of these enzymatic reactions. nih.gov For example, when ¹³C-labeled UDP-glucose is reacted with UDP-glucose-4,6-dehydratase, the resulting product can be analyzed by advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). nih.govresearchgate.net These methods allow researchers to map the precise location of the ¹³C atoms and their connectivity, confirming the conversion to UDP-4-keto-6-deoxyglucose. nih.govresearchgate.net Similarly, NMR analysis of the final product from the complete enzymatic cascade confirms its identity as UDP-β-L-rhamnose. frontiersin.orgnih.gov

| Enzyme Class | Example Enzyme | Pathway | Reaction Catalyzed | Organism Type |

| Glucose-1-phosphate thymidylyltransferase | RmlA | dTDP-L-Rhamnose | Glucose-1-Phosphate + dTTP → dTDP-D-Glucose | Bacteria |

| NDP-Glucose-4,6-dehydratase | RmlB | dTDP-L-Rhamnose | dTDP-D-Glucose → dTDP-4-keto-6-deoxy-D-glucose | Bacteria |

| NDP-4-keto-6-deoxy-glucose-3,5-epimerase | RmlC | dTDP-L-Rhamnose | dTDP-4-keto-6-deoxy-D-glucose → dTDP-4-keto-L-rhamnose | Bacteria |

| NDP-4-keto-L-rhamnose reductase | RmlD | dTDP-L-Rhamnose | dTDP-4-keto-L-rhamnose + NADPH → dTDP-L-rhamnose | Bacteria |

| UDP-glucose-4,6-dehydratase | - | UDP-L-Rhamnose | UDP-Glucose → UDP-4-keto-6-deoxy-glucose | Plants, Fungi |

| UDP-L-Rhamnose Synthase | - | UDP-L-Rhamnose | UDP-4-keto-6-deoxy-glucose → UDP-L-rhamnose | Plants, Fungi |

Catabolic Pathways and Degradation Mechanisms of Rhamnose

Just as organisms can build rhamnose, many microbes can also break it down to use it as a carbon and energy source. Introducing Rhamnose-13C-1 into a microbial culture and tracking the appearance of the ¹³C label in downstream metabolites is a definitive method for elucidating these catabolic pathways.

Bacteria have evolved several pathways to catabolize L-rhamnose. frontiersin.orgnih.gov A common phosphorylated pathway, found in bacteria like Escherichia coli, involves a series of enzymatic steps. nih.govnih.gov

Isomerization: L-rhamnose is converted to L-rhamnulose by L-rhamnose isomerase.

Phosphorylation: L-rhamnulose is phosphorylated to L-rhamnulose-1-phosphate by a kinase.

Cleavage: An aldolase (B8822740) cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. nih.govnih.gov

DHAP enters directly into the central glycolytic pathway. L-lactaldehyde can be further metabolized, for example, by being oxidized to pyruvate (B1213749) or reduced to 1,2-propanediol. nih.govnih.gov By feeding bacteria Rhamnose-13C-1, researchers can use MS or NMR to detect the ¹³C label in these specific breakdown products, confirming the activity of this pathway and quantifying the flux of carbon through its different branches. In addition to the phosphorylated pathway, non-phosphorylated degradation routes also exist in bacteria and fungi. researchgate.netnih.gov

| Step | Enzyme | Substrate | Product(s) |

| 1 | L-Rhamnose Isomerase | L-Rhamnose | L-Rhamnulose |

| 2 | L-Rhamnulose Kinase | L-Rhamnulose | L-Rhamnulose-1-phosphate |

| 3 | L-Rhamnulose-1-phosphate Aldolase | L-Rhamnulose-1-phosphate | Dihydroxyacetone phosphate (DHAP) + L-Lactaldehyde |

| 4a (Aerobic) | Lactaldehyde Dehydrogenase | L-Lactaldehyde | L-Lactate → Pyruvate |

| 4b (Anaerobic) | 1,2-propanediol oxidoreductase | L-Lactaldehyde | 1,2-propanediol |

Glycoside hydrolases (GHs) are enzymes that cleave glycosidic bonds, playing a crucial role in the breakdown of complex carbohydrates. sfu.ca Enzymes that specifically cleave terminal L-rhamnose residues are known as α-L-rhamnosidases and are found in several GH families, such as GH78 and GH106. researchgate.net These enzymes are vital for microbes that feed on plant matter rich in rhamnose-containing polysaccharides like pectin.

The use of a substrate containing Rhamnose-13C-1 is a highly effective method for studying the kinetics and mechanism of these enzymes. When a rhamnosidase cleaves a substrate containing a ¹³C-labeled rhamnose moiety, the released Rhamnose-13C-1 can be easily distinguished from any unlabeled rhamnose present in the sample. This allows for precise measurement of enzyme activity and reaction rates using mass spectrometry, even in complex biological mixtures. This approach facilitates the detailed characterization of enzyme specificity and efficiency, which is essential for applications in biotechnology and understanding the microbial degradation of biomass. plos.org

Enzymatic Mechanism Studies on Rhamnosyltransferases and Glycosidases

Rhamnosyltransferases and glycosidases are critical enzymes involved in the synthesis and breakdown of rhamnose-containing glycoconjugates, which play roles in various biological processes, particularly in bacteria and plants. nih.govnih.gov The specificity and mechanism of these enzymes can be meticulously dissected using substrates like Rhamnose-13C-1.

The use of Rhamnose-13C-1 is instrumental in confirming the substrate specificity of putative rhamnosyltransferases. When this labeled sugar donor is provided in an in vitro reaction with an acceptor molecule and the enzyme, the transfer of the ¹³C-labeled rhamnosyl moiety can be unequivocally detected in the product. researchgate.net Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to identify the newly formed glycosidic bond, confirming that the enzyme specifically utilizes rhamnose. nih.govrsc.org

Furthermore, the precise point of attachment on the acceptor molecule (regiospecificity) can be determined. For example, by analyzing the NMR spectra of the glycosylated product, the connectivity between the ¹³C-labeled anomeric carbon of rhamnose and a specific atom on the acceptor can be established. nih.gov This is crucial for understanding the molecular recognition properties of the enzyme's active site. nih.govnih.gov

The stereochemical course of the reaction (i.e., whether the enzyme operates via a retaining or inverting mechanism) can also be elucidated. The configuration of the anomeric center (α or β) in the product, which is readily determined by NMR due to the ¹³C label, reveals the stereochemical outcome of the enzymatic transfer.

Table 1: Hypothetical NMR Data for Determining Regiospecificity of a Rhamnosyltransferase

This table illustrates how the ¹³C label in Rhamnose-13C-1 can be used to pinpoint the site of glycosylation on a flavonoid acceptor molecule, Quercetin, using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy. A correlation between the labeled C-1 of rhamnose and a specific proton on the acceptor confirms the attachment site.

| Enzyme | Acceptor Molecule | ¹³C-Labeled Donor | Observed HMBC Correlation | Inferred Attachment Site (Regiospecificity) |

| Rhamnosyltransferase X | Quercetin | UDP-Rhamnose-13C-1 | C-1' (Rhamnose) to H-3 (Quercetin) | 3-OH group of Quercetin |

| Rhamnosyltransferase Y | Quercetin | UDP-Rhamnose-13C-1 | C-1' (Rhamnose) to H-7 (Quercetin) | 7-OH group of Quercetin |

| Rhamnosyltransferase Z | Quercetin | UDP-Rhamnose-13C-1 | No Correlation | No activity with Quercetin |

Understanding the complete reaction pathway of an enzyme involves identifying any transient intermediate species. The ¹³C label at the anomeric carbon, the site of bond cleavage and formation, acts as a sensitive spectroscopic handle. nih.gov Using techniques like ¹³C-NMR spectroscopy, it is possible to detect and characterize covalent enzyme-substrate intermediates that may form during the catalytic cycle. nih.gov While the transition state itself is a fleeting arrangement of atoms and cannot be observed directly, Rhamnose-13C-1 can be used with transition-state analogs. By observing the chemical shift and other NMR parameters of the ¹³C-1 label when the analog is bound to the enzyme, researchers can gain valuable insights into the electronic environment and geometry of the transition state.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-limiting step of an enzymatic reaction. wikipedia.orgnih.gov A KIE is observed when the rate of a reaction changes upon substitution of an atom with one of its heavier isotopes. wikipedia.org In this context, the reaction rate of a rhamnosyltransferase or glycosidase is measured separately with unlabeled rhamnose and with Rhamnose-13C-1. The ¹³C KIE is the ratio of the reaction rate with the light isotope (¹²C) to the rate with the heavy isotope (¹³C).

Table 2: Interpretation of Hypothetical ¹³C Kinetic Isotope Effects (KIE) for Enzyme-Catalyzed Rhamnose Transfer

| Enzyme | Substrate | Observed KIE (k¹²/k¹³) | Interpretation |

| Glycosidase A | Rhamnoside | 1.045 ± 0.005 | Glycosidic bond cleavage is fully or partially rate-limiting. |

| Rhamnosyltransferase B | UDP-Rhamnose | 1.002 ± 0.003 | Glycosidic bond cleavage is not the rate-limiting step. Product release or a conformational change is likely slower. |

| Glycosidase A (Mutant) | Rhamnoside | 1.001 ± 0.002 | Mutation caused another step (e.g., substrate binding) to become rate-limiting. |

Metabolic Flux Analysis in Cellular and Subcellular Systems

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. ethz.chnih.gov By introducing a ¹³C-labeled substrate like Rhamnose-13C-1 into a biological system, the label is incorporated into downstream metabolites, providing a detailed map of carbon flow. wikipedia.orgwikipedia.org

When cells are cultured with Rhamnose-13C-1 as a carbon source, the rhamnose is catabolized, and the ¹³C label from the C-1 position enters central metabolism. mdpi.com The L-rhamnose catabolic pathway, for instance, breaks down rhamnose into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.gov The ¹³C label will be distributed among these products and further downstream metabolites, including proteinogenic amino acids. nih.govnih.gov

By harvesting the cells and analyzing the mass isotopomer distribution of these metabolites using GC-MS or LC-MS, researchers can determine the extent and position of ¹³C incorporation. nih.gov This experimental data is then fitted to a computational model of the cell's metabolic network to calculate the flux through each reaction. springernature.com This allows for an absolute quantification of how much rhamnose is being utilized and the proportion of carbon that flows into various branching pathways, such as glycolysis, the pentose (B10789219) phosphate pathway, or the TCA cycle. wikipedia.orgresearchgate.net

¹³C-MFA is a powerful method for identifying bottlenecks in metabolic pathways. nih.gov If a metabolic engineering strategy is aimed at converting rhamnose into a valuable bioproduct, MFA can reveal rate-limiting steps. An accumulation of ¹³C label in a specific intermediate upstream of a particular reaction suggests that the corresponding enzyme is a bottleneck.

Furthermore, this technique can lead to the discovery of novel or alternative metabolic pathways. nih.gov If the ¹³C label from Rhamnose-13C-1 appears in metabolites that are not part of the known, canonical rhamnose degradation pathway, it provides strong evidence for the existence of an alternative route. frontiersin.org Tracing the journey of the ¹³C atom can thus illuminate previously uncharacterized metabolic connections and enhance our understanding of cellular metabolism.

Table 3: Hypothetical Metabolic Flux Distribution in E. coli Grown on Rhamnose-13C-1

This table shows a simplified example of how ¹³C-MFA could be used to compare the carbon flux from rhamnose into central metabolic pathways under two different conditions. Fluxes are given as a relative percentage of the rhamnose uptake rate.

| Metabolic Pathway | Flux (% of Rhamnose Uptake) - Condition A (Wild Type) | Flux (% of Rhamnose Uptake) - Condition B (Engineered Strain) |

| Rhamnose Catabolism | 100 | 100 |

| Glycolysis | 75 | 40 |

| Pentose Phosphate Pathway | 15 | 20 |

| TCA Cycle | 5 | 5 |

| Bioproduct Synthesis | 5 | 35 |

Structural Biology and Functional Glycomics Applications of Rhamnose 13c 1 Monohydrate

Structural Characterization of Rhamnose-Containing Polysaccharides

The complexity and heterogeneity of polysaccharides have historically posed significant challenges to their structural elucidation. The use of 13C-labeled rhamnose, in conjunction with advanced NMR techniques, has enabled researchers to overcome many of these hurdles, providing unprecedented insights into the structure of these vital biopolymers.

Bacterial Exopolysaccharides (EPS) and Capsular Polysaccharides (CPS) Architecture

Bacterial polysaccharides, including exopolysaccharides (EPS) and capsular polysaccharides (CPS), are critical for bacterial survival, mediating interactions with the environment and host organisms. mdpi.com Rhamnose is a frequent constituent of these polymers. mdpi.com The site-specific labeling of rhamnose with 13C has been instrumental in determining the conformational preferences of glycosidic linkages within these polysaccharides. rsc.org

Studies on synthetic oligosaccharides, serving as models for bacterial rhamnans, have utilized 13C site-specific labeling to extract conformationally dependent hetero- and homonuclear spin-spin coupling constants through various NMR experiments. rsc.org This approach, combined with molecular dynamics simulations, has provided detailed information on the flexibility and preferred conformations of α-(1→2) and α-(1→3) linked rhamnose units, which are common motifs in bacterial polysaccharides. rsc.org This knowledge is crucial for understanding the three-dimensional structure and, consequently, the biological function of these molecules. rsc.org

Plant Cell Wall Pectins (e.g., Rhamnogalacturonans I and II) and Hemicelluloses

The primary cell walls of plants are complex networks of polysaccharides, including pectins and hemicelluloses, which are vital for plant growth and development. Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II) are two major pectic polysaccharides where rhamnose is a key structural component. nih.govresearchgate.net The structural complexity of these molecules, particularly RG-II with its numerous different monosaccharide units and intricate linkage patterns, makes their characterization exceptionally challenging. nih.govresearchgate.netnih.govdntb.gov.ua

The application of 13C NMR spectroscopy has been fundamental in the structural elucidation of RG-II. nih.govresearchgate.net Although direct labeling of rhamnose within the plant-derived polysaccharide is not always feasible, the analysis of the natural abundance 13C NMR spectra provides crucial information. nih.govresearchgate.net By assigning the 13C chemical shifts of the various monosaccharide residues, including rhamnose, researchers can corroborate the primary structures established by other methods like methylation analysis and mass spectrometry. nih.govresearchgate.net Furthermore, computational approaches that predict 13C chemical shifts can aid in the experimental assignment of NMR signals, especially in complex structures like the borate (B1201080) ester cross-linked dimers of RG-II. nih.govosti.gov

Elucidation of Lipopolysaccharide (LPS) Core Structures and O-Antigen Polysaccharides

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria and are composed of three domains: lipid A, the core oligosaccharide, and the O-antigen polysaccharide. diva-portal.org Rhamnose is frequently found in the O-antigen and sometimes in the core region. researchgate.net The structure of the O-antigen is highly variable and determines the serological specificity of the bacterium. diva-portal.org

Stereochemistry and Linkage Determination of Rhamnose Units within LPS

Determining the precise stereochemistry (D- or L-configuration) and the glycosidic linkage of each rhamnose unit is essential for a complete structural description of the O-antigen. rsc.org 13C NMR spectroscopy is a powerful technique for this purpose. The chemical shift of the anomeric carbon (C-1) and other carbons in the rhamnose ring are sensitive to the configuration and the linkage position. nih.gov

In a study of the capsular polysaccharide from Enterocloster bolteae, which has a repeating motif containing rhamnose, 13C NMR was used to help distinguish between D- and L-rhamnose. rsc.org It was demonstrated that the 13C chemical shift of the C-2 atom of the adjacent mannose residue could be used to determine the absolute configuration of the rhamnosyl residue in a β-Rhap-(1→3)-D-Man linkage. rsc.org This is due to the γ-gauche effect, where a β-D-Rha residue causes an upfield shift of the C-2 signal of mannose, while a β-L-Rha does not. rsc.org Such detailed stereochemical information is critical for understanding the immunological properties of these polysaccharides. rsc.org

Conformational Studies of Rhamnose in Lipid A and Core Oligosaccharides

The use of 13C site-specific labeling in synthetic rhamnose disaccharides has allowed for the determination of multiple conformationally dependent NMR parameters. rsc.org These experimental data, when combined with molecular dynamics simulations, reveal the preferred conformations around the glycosidic linkages. rsc.org For example, a study on an α-L-Rhap-(1→2)-α-L-Rhap-OMe disaccharide identified a major conformational state defined by specific torsion angles (ϕH ≈ 40° and ψH ≈ -35°). rsc.org This type of detailed conformational information helps in building accurate three-dimensional models of rhamnose-containing regions of LPS, contributing to a better understanding of how these molecules are recognized by proteins of the immune system. rsc.org

Structural Analysis of Rhamnose-Containing Natural Product Glycosides

Rhamnose is also a common sugar moiety in a wide variety of natural product glycosides, including flavonoids, saponins, and antibiotics. The glycosylation pattern, including the nature of the sugar and the stereochemistry of the glycosidic linkage, can have a profound impact on the biological activity of these compounds.

13C NMR spectroscopy is an indispensable tool for the structural elucidation of these glycosides. ekb.eg The 13C chemical shifts of the rhamnose unit and the aglycone provide a wealth of structural information. researchgate.net For example, in the analysis of flavonol glycosides, the 13C NMR data can be used to identify the sugar residues, determine their anomeric configuration (α or β), and establish the point of attachment to the aglycone. researchgate.net The anomeric configuration of a rhamnose moiety can often be established from its chemical shift and the 3JH1,H2 coupling constant. researchgate.net

In a study on steviol (B1681142) glycosides from Stevia leaves, the structures of novel compounds containing rhamnose were examined using mass spectrometry and confirmed by chemical synthesis and subsequent NMR analysis. researchgate.net This highlights the combined use of analytical techniques, where 13C NMR plays a crucial role in the unambiguous structural assignment of these complex natural products.

Data Tables

Table 1: Representative 13C NMR Chemical Shifts (δ, ppm) for Rhamnose in Different Glycosidic Linkages.

| Linkage Type | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |

| Terminal α-L-Rha | 102.0 | 71.5 | 71.8 | 73.5 | 70.0 | 18.0 |

| α-L-Rha-(1→2)- | 100.5 | 78.5 | 71.0 | 73.2 | 70.2 | 17.8 |

| α-L-Rha-(1→3)- | 101.8 | 70.8 | 79.0 | 72.5 | 69.8 | 17.9 |

| α-L-Rha-(1→4)- | 102.2 | 71.2 | 71.3 | 81.0 | 69.5 | 17.7 |

| β-L-Rha-(1→3)- | 103.5 | 72.1 | 80.5 | 72.8 | 70.5 | 18.1 |

Note: These are approximate values and can vary depending on the specific structure and experimental conditions.

Table 2: Application of Rhamnose-13C-1 in Structural Biology.

| Application Area | Biomolecule Class | Information Obtained |

| Bacterial Polysaccharide Architecture | Exopolysaccharides (EPS), Capsular Polysaccharides (CPS) | Glycosidic linkage conformation, polymer flexibility and dynamics |

| Plant Cell Wall Structure | Pectins (Rhamnogalacturonans) | Corroboration of primary structure, aid in spectral assignment |

| Lipopolysaccharide Structure | O-Antigen, Core Oligosaccharide | Stereochemistry (D/L configuration), linkage analysis, conformational preferences |

| Natural Product Glycosides | Flavonoids, Steviol Glycosides | Sugar identification, anomeric configuration, glycosylation site determination |

Flavonoid Glycosides and Anthocyanins

Flavonoids and anthocyanins are diverse classes of plant secondary metabolites, many of which exist as glycosides, with rhamnose being a common sugar moiety. nih.govrsc.org The structural characterization of these complex molecules is heavily reliant on NMR spectroscopy. The use of Rhamnose-13C-1 as a precursor in biosynthetic studies or as a building block in chemical synthesis allows for the creation of labeled flavonoid glycosides.

| Carbon Atom | Typical Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| C-1'' (Anomeric) | 102.2 - 102.8 | Indicates the glycosidic linkage and anomeric configuration (α-L-rhamnopyranoside). eijppr.comjapsonline.com |

| C-2'' | 70.6 - 71.9 | Confirms the pyranose form and substitution pattern. |

| C-3'' | 70.7 - 70.8 | Confirms the pyranose form and substitution pattern. |

| C-4'' | 71.9 - 72.5 | Confirms the pyranose form and substitution pattern. |

| C-5'' | 70.6 - 71.5 | Confirms the pyranose form and substitution pattern. |

| C-6'' (Methyl) | 16.3 - 18.4 | Characteristic signal for the 6-deoxy nature of rhamnose. eijppr.com |

Saponins, Cardiac Glycosides, and Other Specialized Metabolites

Saponins and cardiac glycosides are structurally complex natural products with significant biological activities. nih.govnih.gov Their structures often feature intricate oligosaccharide chains attached to a triterpenoid (B12794562) or steroidal aglycone. nih.govresearchgate.net The biosynthesis of these glycoconjugates involves the sequential action of glycosyltransferases that utilize sugar donors like dTDP-L-rhamnose. mdpi.comnih.gov

Feeding organisms (e.g., plants or bacteria) with Rhamnose-13C-1 allows for the in vivo incorporation of the ¹³C label into the final natural product. This metabolic labeling approach is a powerful method to trace the biosynthetic pathway and to aid in the structural elucidation of novel compounds. When analyzing the NMR spectra of such large and complex molecules, the selectively enhanced signal from the ¹³C-labeled rhamnose residue serves as a crucial starting point for assigning the structure of the entire glycan chain. nih.gov